

Analytical methods for 2-Chloro-4-fluoro-5-methylpyridine analysis

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine

CAS No.: 1227574-24-4

Cat. No.: B087523

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Analytical Guide: 2-Chloro-4-fluoro-5-methylpyridine

Executive Summary

2-Chloro-4-fluoro-5-methylpyridine (CAS: 1227574-24-4) is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of next-generation tyrosine kinase inhibitors and agrochemical active ingredients.^{[1][2][3]} Its structural complexity—featuring a basic nitrogen, a lipophilic methyl group, and two distinct halogen substituents—presents unique analytical challenges.^[3]

The primary challenge in analyzing this compound is regioisomer discrimination.^[3] The synthesis often yields isomers like 2-chloro-5-fluoro-4-methylpyridine, which possess nearly identical physicochemical properties.^{[1][3]} This guide provides a comparative technical analysis of the three industry-standard methodologies: Reverse-Phase HPLC, Capillary GC, and ¹⁹F-NMR, detailing protocols to ensure >98.0% purity and strict isomer control.^{[1][3]}

Physicochemical Profile & Analytical Implications[1][2][4][5][6][7][8][9][10]

Understanding the molecule's behavior is the foundation of robust method development.[3]

Property	Value (Approx.)	Analytical Implication
Molecular Weight	145.56 g/mol	Detectable by low-range MS; distinct isotopic pattern due to Cl.[1][3]
Physical State	Solid / Powder	Requires dissolution solvent (MeCN or MeOH) for injection.[3]
pKa (Pyridine N)	~2.0 – 3.0	Critical: The electron-withdrawing F and Cl atoms lower the basicity compared to pyridine (pKa 5.2).[3] Standard acidic mobile phases (pH 2-3) will keep it protonated.[1][3]
LogP	~2.3	Moderately lipophilic; suitable for C18 retention but elutes relatively quickly.[3]
Chromophores	UV Active (254 nm)	Pyridine ring allows sensitive UV detection; no derivatization needed.[3]

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Final product purity, non-volatile impurity profiling, and GMP release testing.[3]

The "Fluorine Effect" in Column Selection

While standard C18 columns are sufficient for general purity, they often fail to resolve the 4-fluoro isomer from the 5-fluoro isomer due to similar hydrophobicity.[\[1\]](#)[\[3\]](#)

- Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[\[3\]](#)
- Mechanism: The PFP phase engages in [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

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interactions and specific fluorine-fluorine interactions, offering superior selectivity for halogenated aromatics compared to alkyl-bonded phases.[\[1\]](#)

Standard Operating Procedure (SOP)

- Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[\[1\]](#)[\[3\]](#)
- Column: Fluorosep-RP Phenyl (or equivalent PFP), 150 x 4.6 mm, 3 μ m.[\[1\]](#)[\[3\]](#)
- Mobile Phase A: 0.1% Phosphoric Acid ([ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

) in Water.

- Mobile Phase B: Acetonitrile (MeCN).[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)
- Detection: 254 nm (primary), 220 nm (secondary for impurities).[\[3\]](#)
- Column Temp: 30°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
15.0	80	Linear Gradient
18.0	80	Wash

| 18.1 | 10 | Re-equilibration |

Expert Insight: If peak tailing occurs, it is likely due to residual silanol interactions with the pyridine nitrogen.[3] Adding 5 mM Triethylamine (TEA) to the mobile phase or increasing buffer concentration can suppress this, though the low pKa of this specific analog usually minimizes tailing at pH < 3.[3]

Method B: Gas Chromatography (GC-FID/MS)

Best For: In-process monitoring (IPC), residual solvent analysis, and rapid reaction checks.[1]
[3]

Mechanism & Advantages

GC is the preferred method for monitoring the chlorination or fluorination reaction progress because it is unaffected by inorganic salts (which ruin HPLC columns) and provides higher resolution for structural isomers based on boiling point differences.[3]

Standard Operating Procedure (SOP)

- Instrument: GC-FID (Flame Ionization Detector) or GC-MS.[1][3]
- Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1][3]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3]
- Inlet: Split mode (50:1), 250°C.[3]
- Detector: FID @ 300°C.

Temperature Program:

- Hold at 60°C for 2 min (Solvent delay).
- Ramp 20°C/min to 280°C.
- Hold at 280°C for 5 min.

Mass Spectral Identification (GC-MS)

For validation, the fragmentation pattern is diagnostic:

- Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

): m/z 145 (100%) and 147 (33%) — The classic 3:1 Chlorine isotope ratio.

- Base Peak: Loss of HCN or nitrile fragments is common in pyridines.[3]
- Diagnostic Loss: Loss of Cl radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) is observed, but the C-F bond is typically too strong to break initially, leaving the fluorine on the ring fragments.

Method C: 19F-NMR Spectroscopy

Best For: Absolute structural confirmation and quantifying regioisomer ratios.[1][3]

Unlike HPLC or GC, which rely on retention time comparison with a standard, 19F-NMR provides intrinsic structural data.[1][3] The chemical shift of the fluorine atom is highly sensitive to its position relative to the nitrogen and chlorine atoms.[3]

- Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or DMSO-

[1]

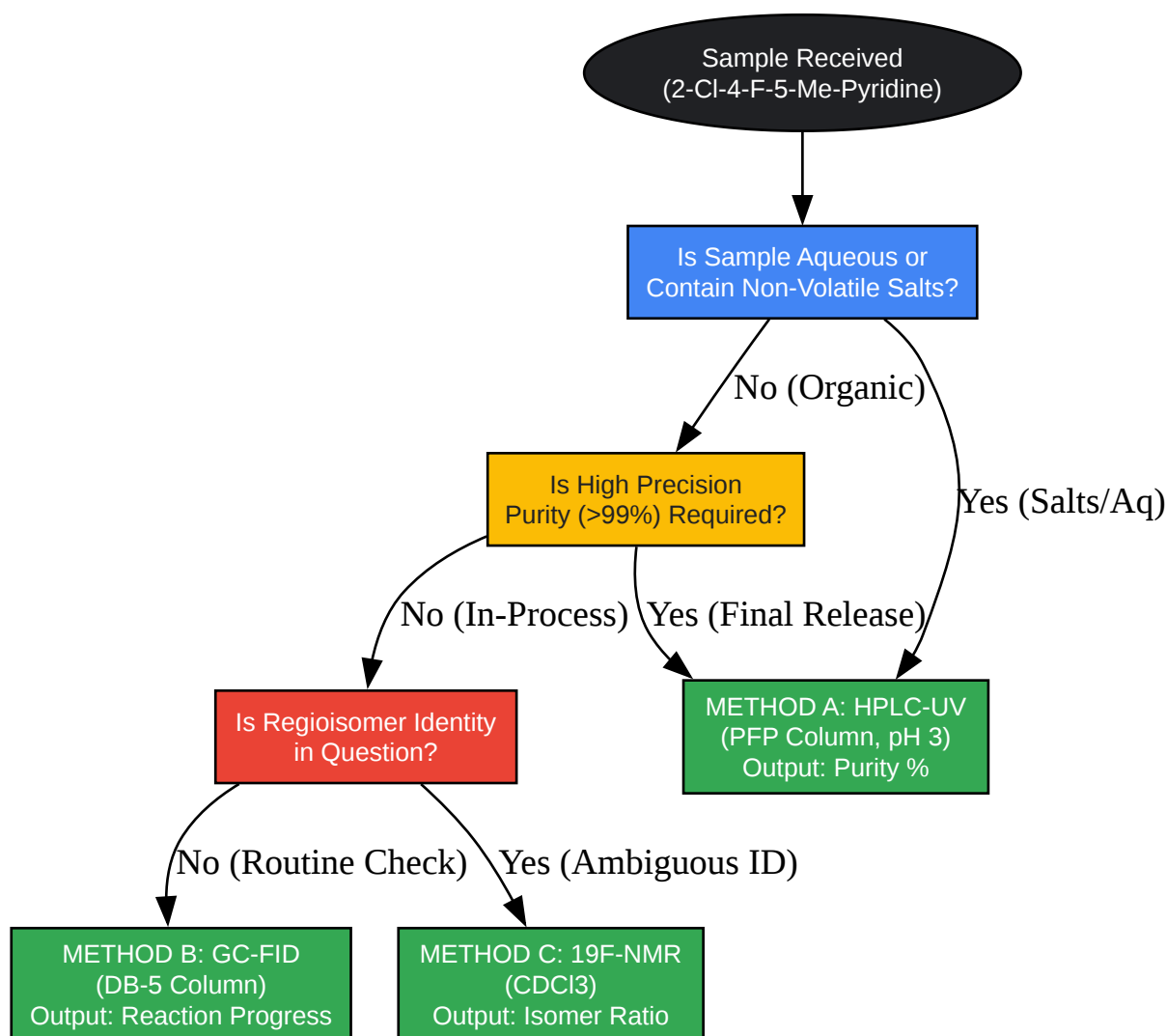
- Internal Standard: `ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`
 -Trifluorotoluene (
 -63.7 ppm).[1]
- Expected Shift: The fluorine at the 4-position (para to Nitrogen, ortho to Methyl/Chlorine) will appear as a distinct singlet or doublet (if H-coupling is not decoupled) in the range of -90 to -110 ppm (approximate, relative to `ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`
).[1]
- Advantage: Can quantify 0.1% of the 5-fluoro isomer without requiring a pure standard of the impurity.[3]

Comparative Analysis & Decision Guide

The following table contrasts the performance of the three methods for this specific compound.

Feature	HPLC (UV)	GC (FID)	¹⁹ F-NMR
Primary Use	Final Purity (CoA)	Process Control (IPC)	Structure Verification
Speed	Slow (20-30 min)	Fast (10-15 min)	Medium (10 min)
Isomer Resolution	Moderate (Requires PFP column)	High (Boiling point diff)	Excellent (Distinct Shifts)
Sensitivity (LOD)	High (< 0.05%)	High (< 0.05%)	Low (~ 0.5%)
Sample State	Liquid/Solid (dissolved)	Volatile/Organic Solution	Pure Solid/Liquid
Robustness	Sensitive to pH/Buffer	Highly Robust	Robust

Analytical Workflow Diagram



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Figure 1: Decision tree for selecting the optimal analytical method based on sample matrix and data requirements.

Troubleshooting & Expert Tips

- Ghost Peaks in HPLC: If you see small, broad peaks eluting late, it may be "carry-over" from previous highly concentrated injections.[1][3] Pyridines stick to stainless steel.[3]
 - Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[3]
- Doublets in GC: If the main peak appears split, check the inlet liner.[3] Basic pyridines can adsorb to active sites in dirty glass liners.[3]

- Fix: Use a deactivated (silanized) wool liner and trim the column guard.[3]
- Retention Time Shift: In HPLC, the retention of this molecule is highly pH-dependent.[3]
 - Fix: Ensure the buffer pH is strictly controlled. A shift of 0.2 pH units can move the peak by 1-2 minutes due to the protonation state of the pyridine nitrogen.[3]

References

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